
1-Azanidylpropan-2-ylazanide;cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azanidylpropan-2-ylazanide;cobalt is a coordination compound that features cobalt as the central metal ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azanidylpropan-2-ylazanide;cobalt typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. Common methods include:
Chemical Reduction: Using reducing agents such as sodium borohydride to reduce cobalt salts in the presence of the ligand.
Solvothermal Synthesis: Conducting reactions in a solvent at elevated temperatures and pressures to facilitate the formation of the desired compound.
Hydrothermal Synthesis: Similar to solvothermal synthesis but specifically using water as the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal or hydrothermal methods, ensuring consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反応の分析
Types of Reactions
1-Azanidylpropan-2-ylazanide;cobalt can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form higher oxidation states of cobalt.
Reduction: Using reducing agents to convert cobalt to lower oxidation states.
Substitution: Ligand exchange reactions where the ligands around the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, and other organic solvents depending on the reaction.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes.
科学的研究の応用
1-Azanidylpropan-2-ylazanide;cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of advanced materials, such as magnetic fluids and supercapacitors.
作用機序
The mechanism of action of 1-Azanidylpropan-2-ylazanide;cobalt involves its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity. In catalytic processes, it facilitates electron transfer, enhancing reaction rates.
類似化合物との比較
Similar Compounds
Cobalt(II) chloride: Another cobalt compound with different ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Cobalt(II) nitrate: A cobalt compound with nitrate ligands.
Uniqueness
1-Azanidylpropan-2-ylazanide;cobalt is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cobalt compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
14516-62-2 |
|---|---|
分子式 |
C9H24CoN6-6 |
分子量 |
275.26 g/mol |
IUPAC名 |
1-azanidylpropan-2-ylazanide;cobalt |
InChI |
InChI=1S/3C3H8N2.Co/c3*1-3(5)2-4;/h3*3-5H,2H2,1H3;/q3*-2; |
InChIキー |
NRGOQLCRSYBFLS-UHFFFAOYSA-N |
正規SMILES |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


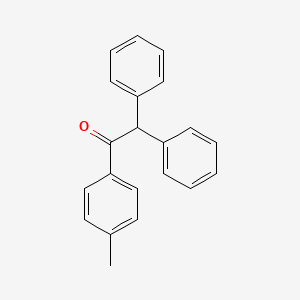
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

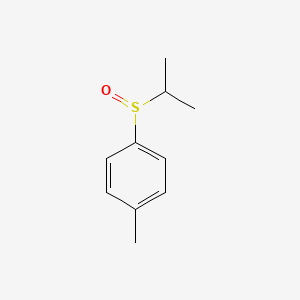
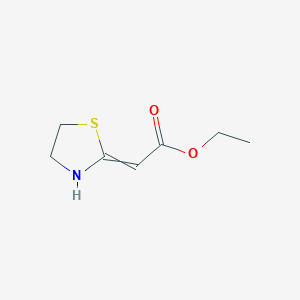
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)

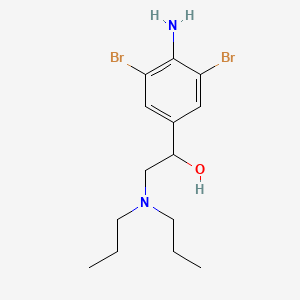



![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
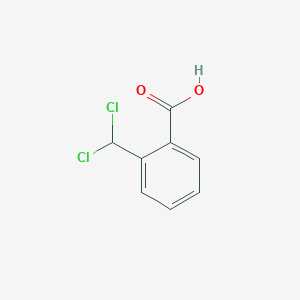
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
